(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
The compound contains several functional groups, including an isopropyl group, a 1,3,4-oxadiazol ring, a piperidine ring, and a methoxyphenyl group . These groups are common in medicinal chemistry and could contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,3,4-oxadiazole and piperidine rings are likely to be planar, while the isopropyl and methoxyphenyl groups could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is often involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole and methoxyphenyl groups could increase its solubility in polar solvents .Scientific Research Applications
Crystal Packing and Molecular Interactions
Research on the crystal packing of 1,2,4-oxadiazole derivatives, including a study by Sharma et al. (2019), highlights the functional role of non-covalent interactions in supramolecular architectures. The study detailed the synthesis and characterization of 1,2,4-oxadiazole derivatives, emphasizing the importance of lone pair-π interactions and halogen bonding in stabilizing molecular conformations within the crystal environment. This insight suggests that compounds with 1,3,4-oxadiazole moieties, similar to the compound of interest, could be explored for their potential in designing materials with specific crystal packing properties Sharma et al., 2019.
Antimicrobial and Antiproliferative Activities
Several studies have reported on the antimicrobial and antiproliferative activities of 1,3,4-oxadiazole derivatives. For instance, Prasad et al. (2018) synthesized a novel bioactive heterocycle with antiproliferative activity, whose structure was characterized using various spectroscopic techniques. This suggests that derivatives of 1,3,4-oxadiazole, including the compound of interest, could hold potential in the development of new antimicrobial agents or in cancer research Prasad et al., 2018.
Molecular Design and Drug Development
1,3,4-Oxadiazole derivatives have been explored for their utility in drug development, exemplified by the synthesis of compounds with significant antimicrobial activity comparable to standard drugs, as discussed by Kumar et al. (2012). This indicates the compound of interest could be part of studies aimed at discovering new therapeutic agents Kumar et al., 2012.
Supramolecular Chemistry and Material Science
The unique molecular interactions and structural characteristics of 1,3,4-oxadiazole derivatives make them candidates for applications in supramolecular chemistry and material science. Studies like that of Karthik et al. (2021) provide insights into the thermal and optical properties of these compounds, suggesting potential applications in designing materials with specific electronic or photonic properties Karthik et al., 2021.
Mechanism of Action
Mode of Action
The presence of the 1,3,4-oxadiazol ring in the structure suggests that it may interact with biological targets via hydrogen bonding .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to exhibit a broad range of biological activities .
Pharmacokinetics
The presence of the piperidine ring and the methoxyphenyl group could potentially influence its absorption and distribution within the body
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKACLSSTSGQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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